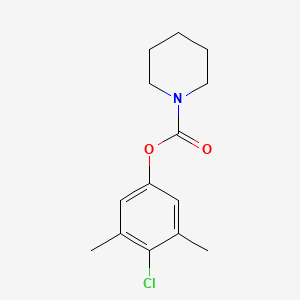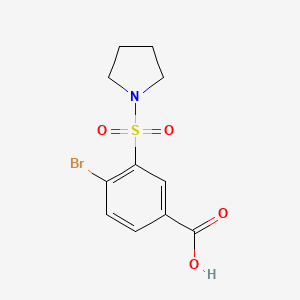
4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves modified Mannich condensation reactions. For instance, a similar molecule, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was synthesized using a modified Mannich condensation from 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol, highlighting a common approach in synthesizing complex piperidine derivatives (Dineshkumar & Parthiban, 2022).
Molecular Structure Analysis
The molecular structure of similar piperidine derivatives reveals that these rings typically adopt a chair conformation, providing the molecule with a certain degree of stability and reactivity. The substituents on the piperidine ring, such as chloro and methyl groups, significantly affect the molecule's overall shape and properties. X-ray diffraction studies, for example, have been employed to confirm these structural aspects in analogous compounds (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, reflecting their utility in synthetic chemistry. They can participate in condensation reactions, substitution reactions, and more, depending on the functional groups attached to the piperidine core. The presence of a chloro group, for example, can make the compound a participant in nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents attached to the piperidine ring. For example, the introduction of chloro and methyl groups can affect the compound's polarity, boiling point, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability, are significantly shaped by the molecular structure. The piperidine moiety generally imparts basicity to these compounds, while substituents like chloro and methyl groups can alter their reactivity patterns and stability under different conditions.
特性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(9-11(2)13(10)15)18-14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSSTXQEIUPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)




![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5795967.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)
![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)